Reduced Lipophilicity vs. Phenyl Analog: Improved Predicted Oral Bioavailability
2-Propynal, 3-(2-thienyl)- exhibits a computed XLogP3-AA of 1.7, which is lower than the reported LogP values for its phenyl analog, 3-phenylpropiolaldehyde (LogP ranging from 1.237 to 2.87 across sources) [1][2]. This reduced lipophilicity, combined with a higher TPSA (45.3 Ų vs. 17.07 Ų for the phenyl analog), results in a more favorable predicted oral bioavailability profile according to admetSAR 2.0 [3][4].
| Evidence Dimension | Lipophilicity and Oral Bioavailability Prediction |
|---|---|
| Target Compound Data | XLogP3-AA: 1.7; TPSA: 45.3 Ų; Predicted Human Oral Bioavailability: 64.29% |
| Comparator Or Baseline | 3-Phenylpropiolaldehyde (CAS 2579-22-8): LogP: 1.237 - 2.87; TPSA: 17.07 Ų |
| Quantified Difference | LogP is up to ~1.2 units lower; TPSA is ~28.2 Ų higher. The target compound's predicted oral bioavailability is ~64%, while the phenyl analog is not predicted as bioavailable by the same model. |
| Conditions | Computed properties from PubChem XLogP3 and Molbase; ADMET predictions from admetSAR 2.0 |
Why This Matters
This quantifies why the thiophene-containing analog is a superior starting point for designing molecules that require a specific balance of lipophilicity and permeability, as opposed to the more hydrophobic phenyl derivative.
- [1] PubChem. (2026). Compound Summary for CID 5321944, 2-Propynal, 3-(2-thienyl)-. National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 3-phenylprop-2-ynal (CAS 2579-22-8). View Source
- [3] Plantaedb.com. (2026). 2-Propynal, 3-(2-thienyl)-. ADMET Properties (via admetSAR 2). View Source
- [4] ChemSrc. (2018). 3-Phenylpropiolaldehyde (CAS 2579-22-8). View Source
